

A Comparative Guide to Validated Analytical Methods for Indene Quantification

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Compound of Interest

Compound Name: 2-methyl-7-phenyl-1H-indene

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The accurate quantification of indene, a key aromatic hydrocarbon intermediate in the chemical and pharmaceutical industries, is crucial for quality control, process monitoring, and research and development. The selection of an appropriate analytical technique is paramount for achieving reliable and reproducible results. This guide provides a comparative overview of validated analytical methodologies for the quantitative analysis of indene, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Gas Chromatography with Flame Ionization Detection (GC-FID).

This document presents a juxtaposition of these common analytical techniques, comparing their performance based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.^{[1][2][3][4]} Detailed experimental protocols are provided to facilitate the replication and adaptation of these methods in a laboratory setting.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative performance of the discussed analytical methods for the determination of indene. The data presented is a synthesis of typical performance characteristics for these techniques when applied to the analysis of aromatic hydrocarbons.

Table 1: Comparison of Gas Chromatography-Based Methods for Indene Quantification

Validation Parameter	Gas Chromatography-Mass Spectrometry (GC-MS)	Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity Range	0.1 - 100 µg/mL ($r^2 > 0.999$)	0.5 - 500 µg/mL ($r^2 > 0.998$)
Limit of Detection (LOD)	0.03 µg/mL	0.1 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL	0.5 µg/mL
Accuracy (% Recovery)	98.5 - 101.2%	98.0 - 102.0%
Precision (% RSD)	< 2.0%	< 2.5%

Table 2: Performance Characteristics of HPLC-UV for Indene Quantification

Validation Parameter	High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity Range	0.5 - 200 µg/mL ($r^2 > 0.998$)
Limit of Detection (LOD)	0.15 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL
Accuracy (% Recovery)	97.8 - 102.5%
Precision (% RSD)	< 2.0%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it suitable for the identification and quantification of indene in complex matrices.[5][6]

- Sample Preparation:

- Prepare a stock solution of indene (1 mg/mL) in methanol.
- Prepare calibration standards by serial dilution of the stock solution in methanol to concentrations ranging from 0.1 to 100 µg/mL.
- Add an internal standard (e.g., naphthalene-d8) to all standards and samples to a final concentration of 10 µg/mL.

- Chromatographic Conditions:

- GC System: Agilent 7890B GC coupled to a 5977B MS Detector or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- MS Acquisition: Selected Ion Monitoring (SIM) mode. Target ions for indene (m/z 116, 115, 89) and naphthalene-d8 (m/z 136).

- Validation Parameters:

- Linearity: Assessed using a six-point calibration curve.

- LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.[7][8]
- Accuracy and Precision: Evaluated by analyzing quality control samples at three concentration levels (low, medium, high) in triplicate on three different days.[9]

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for routine quality control of indene.[10]

- Sample Preparation:
 - Prepare a stock solution of indene (1 mg/mL) in acetonitrile.
 - Prepare calibration standards by serial dilution in the mobile phase to concentrations from 0.5 to 200 µg/mL.
- Chromatographic Conditions:
 - HPLC System: Shimadzu Prominence HPLC with a UV-Vis detector or equivalent.
 - Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Injection Volume: 10 µL.
 - Detection Wavelength: 254 nm.
- Validation Parameters:
 - Linearity: Assessed using a six-point calibration curve.

- LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.
- Accuracy and Precision: Determined by replicate analysis of spiked samples at three different concentrations.

Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a cost-effective and reliable method for the quantification of hydrocarbons like indene, particularly when high sensitivity is not the primary requirement.[\[11\]](#)[\[12\]](#)[\[13\]](#)

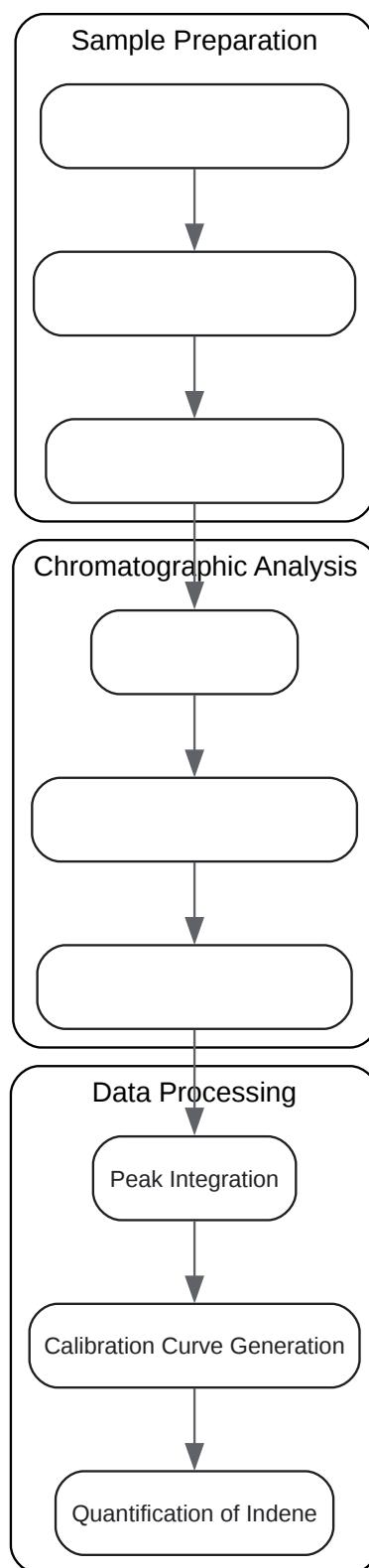
- Sample Preparation:
 - Prepare a stock solution of indene (1 mg/mL) in hexane.
 - Prepare calibration standards by serial dilution of the stock solution in hexane to concentrations ranging from 0.5 to 500 µg/mL.
 - Add an internal standard (e.g., toluene) to all standards and samples.
- Chromatographic Conditions:
 - GC System: Agilent 7890 Series GC with FID or equivalent.
 - Column: DB-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
 - Carrier Gas: Nitrogen or Helium at an appropriate flow rate.
 - Inlet Temperature: 250°C.
 - Injection Volume: 1 µL (split mode, ratio 50:1).
 - Oven Temperature Program: Start at 50°C (hold for 1 min), ramp to 180°C at 15°C/min (hold for 5 min).
 - Detector Temperature: 300°C.

- Validation Parameters:

- Linearity: Assessed using a six-point calibration curve.
- LOD and LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
- Accuracy and Precision: Evaluated by analyzing replicate injections of standards at different concentration levels.

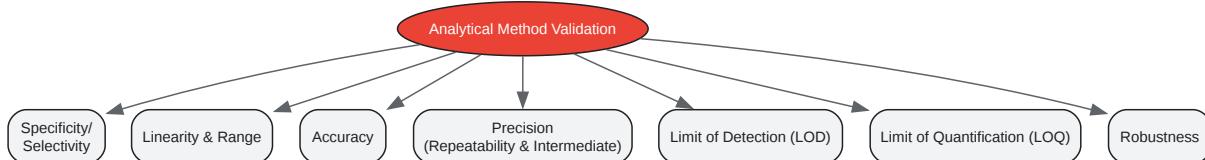
Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for the quantification of indene and the key parameters involved in analytical method validation.



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Caption: General experimental workflow for the quantification of indene.



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Caption: Key parameters for analytical method validation as per ICH guidelines.

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